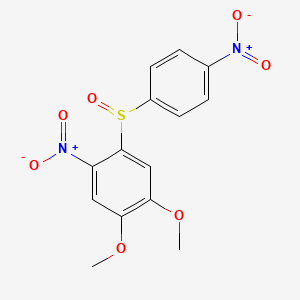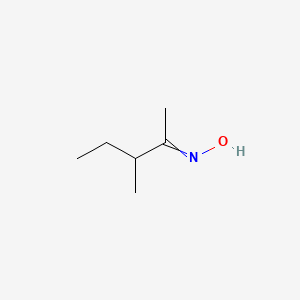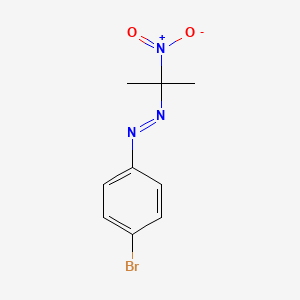![molecular formula C13H11ClN2 B14634269 [(4-Chlorophenyl)(phenyl)methylidene]hydrazine CAS No. 55816-27-8](/img/structure/B14634269.png)
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine is an organic compound that features a hydrazine functional group attached to a chlorinated phenyl ring and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine can be synthesized through a condensation reaction between 4-chlorobenzophenone and hydrazine. The reaction typically involves mixing equimolar amounts of 4-chlorobenzophenone and hydrazine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions . The reaction proceeds with the elimination of water, forming the desired hydrazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those with potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of [(4-Chlorophenyl)(phenyl)methylidene]hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine derivatives: Compounds with similar structures but different substituents on the phenyl rings.
Azo compounds: Formed through the oxidation of this compound.
Hydrazine derivatives: Compounds containing the hydrazine functional group but with different aromatic substituents.
Uniqueness
This compound is unique due to its specific combination of a chlorinated phenyl ring and a phenyl ring attached to a hydrazine group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
55816-27-8 |
|---|---|
分子式 |
C13H11ClN2 |
分子量 |
230.69 g/mol |
IUPAC名 |
[(4-chlorophenyl)-phenylmethylidene]hydrazine |
InChI |
InChI=1S/C13H11ClN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9H,15H2 |
InChIキー |
UAPAHLNYPGDDBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)


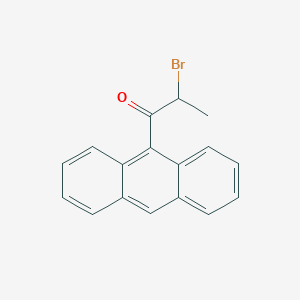


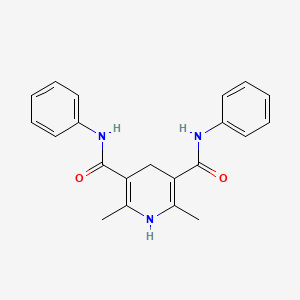
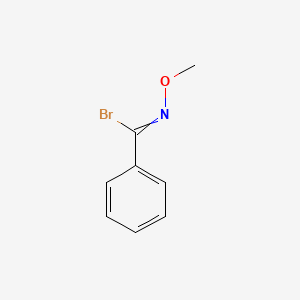
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
